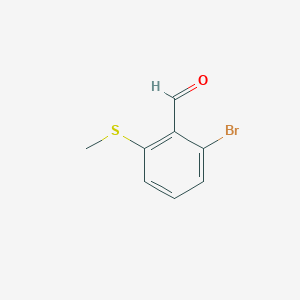

2-Bromo-6-(methylsulfanyl)benzaldehyde

Description

2-Bromo-6-(methylsulfanyl)benzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at the 2-position and a methylsulfanyl (SCH₃) group at the 6-position of the aromatic ring. Its molecular formula is C₈H₇BrOS, with a calculated molecular weight of 229.11 g/mol. The compound’s structure combines electrophilic (aldehyde), halogenated (bromine), and sulfur-containing (methylsulfanyl) functionalities, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

2-bromo-6-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrOS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTYGNHMYAXFLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=CC=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination of 6-(methylsulfanyl)benzaldehyde: The synthesis of 2-Bromo-6-(methylsulfanyl)benzaldehyde can be achieved by brominating 6-(methylsulfanyl)benzaldehyde using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2-Bromo-6-(methylsulfanyl)benzaldehyde can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.

Oxidation Product: 2-Bromo-6-(methylsulfanyl)benzoic acid.

Reduction Product: 2-Bromo-6-(methylsulfanyl)benzyl alcohol.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: 2-Bromo-6-(methylsulfanyl)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

Biochemical Studies: It is used in biochemical studies to investigate the effects of brominated and sulfur-containing compounds on biological systems.

Medicine:

Drug Development: The compound is explored for its potential use in drug development, particularly in designing molecules with antimicrobial or anticancer properties.

Industry:

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: 2-Bromo-6-(methylsulfanyl)benzaldehyde can act as an enzyme inhibitor, interacting with specific enzymes and altering their activity.

Signal Transduction Pathways: The compound can affect signal transduction pathways by interacting with cellular receptors or proteins, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key properties of 2-Bromo-6-(methylsulfanyl)benzaldehyde with two analogs: 2-Bromo-6-hydroxybenzaldehyde (hydroxyl substituent) and 2-Bromo-6-(piperidin-1-yl)benzaldehyde (piperidinyl substituent).

Key Observations:

Electronic Effects: The methylsulfanyl group (SCH₃) is a weak electron donor via resonance, slightly activating the aromatic ring compared to the electron-withdrawing bromine. This contrasts with the hydroxyl group (OH), which is strongly electron-withdrawing due to its polarity and H-bonding capacity . The piperidinyl group introduces a bulky, basic nitrogen, altering solubility and reactivity (e.g., participation in acid-base reactions) .

Reactivity :

- The bromine atom in all three compounds enables cross-coupling reactions (e.g., Suzuki-Miyaura).

- The aldehyde group is reactive toward nucleophilic additions (e.g., formation of imines or hydrazones).

Biological Activity

2-Bromo-6-(methylsulfanyl)benzaldehyde is an organic compound with the molecular formula C8H7BrOS. It features a bromine atom and a methylsulfanyl group attached to a benzaldehyde ring, making it a significant intermediate in organic synthesis and a subject of interest in biological studies. This compound is utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals, due to its unique chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, altering their activity and potentially leading to therapeutic effects.

- Signal Transduction Pathways : It may affect cellular signaling pathways by interacting with receptors or proteins, influencing cellular responses and processes such as apoptosis and proliferation .

Antimicrobial and Anticancer Properties

Recent studies have explored the potential of this compound in drug development, particularly for antimicrobial and anticancer applications. Its structural features suggest that it could exhibit significant biological effects:

- Antimicrobial Activity : Preliminary biochemical studies indicate that brominated and sulfur-containing compounds can have antimicrobial properties, although specific data on this compound's efficacy is limited.

- Anticancer Activity : Research has shown that compounds similar to this compound can disrupt microtubule formation in cancer cells, leading to apoptosis. This suggests potential for further development as an anticancer agent .

Case Studies

- Synthesis and Characterization : A study focused on synthesizing derivatives of benzaldehydes, including this compound, demonstrated its utility as a building block for more complex molecules with potential therapeutic applications .

- Biological Testing : Another investigation into structurally related compounds revealed that modifications in the benzaldehyde structure significantly influenced their biological activity against cancer cell lines. This highlights the importance of structural characteristics in determining efficacy .

Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | Enzyme inhibition, signal transduction |

| 2-Bromo-4-(methylsulfanyl)benzaldehyde | Moderate | 0.075 µM (MCF-7 cells) | Microtubule disruption |

| 3-Fluoro-4-(methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | High | 0.033 µM (Hs578T cells) | Apoptosis induction |

Note: "TBD" indicates that specific data is yet to be determined or published.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.